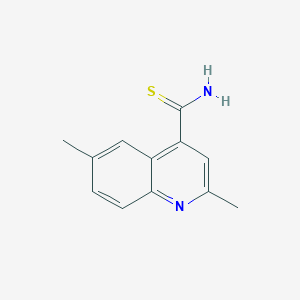
2,6-Dimethylquinoline-4-carbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethylquinoline-4-carbothioamide is a heterocyclic compound with a quinoline backbone. It is known for its potential applications in various fields, including medicinal chemistry and industrial processes. The compound is characterized by the presence of two methyl groups at the 2 and 6 positions of the quinoline ring and a carbothioamide group at the 4 position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylquinoline-4-carbothioamide typically involves the reaction of 2,6-dimethylquinoline with thiourea under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods aim to optimize yield and purity while minimizing waste and energy consumption.
化学反応の分析
Types of Reactions
2,6-Dimethylquinoline-4-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and other electrophiles or nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can have significant applications in medicinal chemistry and material science.
科学的研究の応用
2,6-Dimethylquinoline-4-carbothioamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2,6-Dimethylquinoline-4-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the target being studied.
類似化合物との比較
2,6-Dimethylquinoline-4-carbothioamide can be compared with other quinoline derivatives, such as:
2,6-Dimethylquinoline: Lacks the carbothioamide group, leading to different chemical and biological properties.
4-Carbothioamidequinoline: Similar structure but different substitution pattern, affecting its reactivity and applications.
2,4-Dimethylquinoline:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
62077-98-9 |
|---|---|
分子式 |
C12H12N2S |
分子量 |
216.30 g/mol |
IUPAC名 |
2,6-dimethylquinoline-4-carbothioamide |
InChI |
InChI=1S/C12H12N2S/c1-7-3-4-11-9(5-7)10(12(13)15)6-8(2)14-11/h3-6H,1-2H3,(H2,13,15) |
InChIキー |
WXCRWMTUAIGVNW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C(N=C2C=C1)C)C(=S)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















